Chlorogenic acid
Overview
Description
Chlorogenic acid is a naturally occurring polyphenol compound found in various plants, including coffee beans, fruits, and vegetables. It is an ester formed from caffeic acid and quinic acid. Despite its name, this compound contains no chlorine atoms; the name is derived from the green color it produces when oxidized . This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of significant interest in various fields of research and industry .
Mechanism of Action
Target of Action
Chlorogenic acid (CGA) is a bioactive compound that targets several key molecules and pathways in the body. It primarily targets inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-8, NO, and PGE2 . It also modulates key signaling pathways and associated factors, including NF-κB, MAPK, Nrf2 , and others .
Mode of Action
CGA exerts its anti-inflammatory function by moderating the synthesis and secretion of inflammatory mediators . It also modulates key signaling pathways and associated factors, bestowing protection upon cells and tissues against afflictions such as cardio-cerebrovascular and diabetes mellitus . In addition, CGA can inhibit the proliferation of Staphylococcus aureus and destroy the permeability of the cell membrane .
Biochemical Pathways
CGA affects several biochemical pathways. It can potentially target NF-kB, MPAKs, and JAK pathways to mitigate inflammation . It activates Nrf2-dependent and independent pathways to execute antioxidation function . CGA also regulates lipid metabolism through increasing lipolysis and fatty acid oxidation and suppressing synthesis of cholesterol and fatty acids . Furthermore, it modulates glucose metabolism through increasing glycolysis and suppressing glucose uptake and glucose synthesis .
Pharmacokinetics
CGA is a water-soluble phenolic acid synthesized by plants during aerobic respiration . It arises from the esterification of caffeic acid and quinic acid . The inherent low bioavailability of cga poses challenges in practical deployments . To surmount this limitation, sophisticated delivery systems, encompassing liposomes, micelles, and nanoparticles, have been devised .
Result of Action
The molecular and cellular effects of CGA’s action are diverse. It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities . Specifically, CGA can attenuate cardiac and cerebral afflictions triggered by inflammation and oxidative stress, conferring cardiovascular and cerebrovascular protective effects .
Action Environment
The action of CGA can be influenced by environmental factors. For instance, the rate of color formation or the variation in the diameter of the halo among the isolated strains would likely be related to their biosynthetic capacity for CGA . Furthermore, CGA is hardly soluble in organic solvents, such as chloroform, ether, benzene, etc., and readily soluble in polar solvents, such as methanol, ethanol, and acetone .
Biochemical Analysis
Biochemical Properties
Chlorogenic acid exhibits strong antioxidant activity and possesses several other biological properties, including anti-inflammatory effects, antimicrobial activity, and insulin-sensitizing properties . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals .
Cellular Effects
This compound exerts diverse therapeutic effects in response to a variety of pathological challenges, particularly conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities .
Molecular Mechanism
This compound’s integrative functions act through the modulation of anti-inflammation/oxidation and metabolic homeostasis . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals . It elevates AMPK pathways for the maintenance and restoration of metabolic homeostasis of glucose and lipids .
Temporal Effects in Laboratory Settings
It has been shown that this compound has long-term effects on cellular function, particularly in relation to its antioxidant and anti-inflammatory properties .
Dosage Effects in Animal Models
In animal models, this compound has shown promising therapeutic potential in treating metabolic dysfunction-associated steatotic liver disease (MASLD) and hepatic steatosis . In an acute toxicity experiment, no side effects were observed in mice for two weeks upon an intake of CGA-enriched GCE (1 g/kg) .
Metabolic Pathways
This compound is a phenylacrylate polyphenol compound produced by the shikimic acid pathway in plants during aerobic respiration . It plays a pivotal role in glucose and lipid metabolism regulation and on the related disorders, e.g., diabetes, cardiovascular disease (CVD), obesity, cancer, and hepatic steatosis .
Transport and Distribution
This compound is absorbed in the small intestine, indicating that it can reach the large intestine and exert direct effects on microbes . A study showed that this compound-encapsulated SMEDDS (CHA-SME) were developed for targeted delivery of this compound to the mesenteric lymph nodes .
Subcellular Localization
It is known that this compound can interact with various cellular components, including enzymes and proteins, to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as green coffee beans. The extraction process can include methods like pressurized liquid extraction, ultrasound-assisted extraction, and supramolecular solvent extraction. These methods aim to maximize the yield and purity of this compound while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Chlorogenic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It is particularly prone to oxidation, which leads to the formation of quinones and other oxidation products .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Esterification: Esterification reactions involve the use of alcohols and acid catalysts to form esters of this compound.
Major Products Formed:
Oxidation Products: Quinones and other phenolic compounds.
Reduction Products: Reduced forms of this compound with altered functional groups.
Esterification Products: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
Chlorogenic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a standard for antioxidant assays and as a model compound for studying polyphenol chemistry.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Industry: Utilized in the food and beverage industry as a natural antioxidant and preservative.
Comparison with Similar Compounds
Chlorogenic acid belongs to a larger group of polyphenolic compounds known as hydroxycinnamates. Similar compounds include:
Caffeic Acid: A precursor to this compound with similar antioxidant properties.
Ferulic Acid: Another hydroxycinnamate with strong antioxidant and anti-inflammatory effects.
Neothis compound: An isomer of this compound with similar biological activities.
Isochlorogenic Acids (A, B, and C): Isomers with multiple caffeic acid groups, found in coffee and other plants.
This compound is unique due to its widespread occurrence in nature and its diverse range of biological activities. Its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
327-97-9 |
---|---|
Molecular Formula |
C16H18O9 |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1 |
InChI Key |
CWVRJTMFETXNAD-NCZKRNLISA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Appearance |
White to light yellow solid powder. |
melting_point |
205 - 209 °C |
Key on ui other cas no. |
202650-88-2 327-97-9 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
40 mg/mL at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3(34Dihydroxycinnamoyl)quinate; 3(34Dihydroxycinnamoyl)quinic acid; 3Caffeoylquinate; 3Caffeoylquinic acid; 3CQA; 3OCaffeoylquinic acid; Chlorogenate; Heriguard; 3transCaffeoylquinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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